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Compound of Interest

Compound Name:
2-amino-3-(2,6-

dichlorophenyl)propanoic Acid

CAS No.: 110300-03-3

Cat. No.: B009612 Get Quote

Executive Summary
2-amino-3-(2,6-dichlorophenyl)propanoic acid (commonly 2,6-Dichlorophenylalanine) is a

non-canonical amino acid of significant interest in medicinal chemistry. The steric bulk and

lipophilicity introduced by the ortho-dichloro substitution on the phenyl ring make it a critical

scaffold for restricting conformational freedom in peptide mimetics and enhancing proteolytic

stability.

This guide provides a rigorous technical breakdown of the spectroscopic signatures required to

validate the identity and purity of this compound. Unlike standard phenylalanine, the 2,6-

substitution pattern creates unique symmetry elements and electronic environments that

distinctively alter its Nuclear Magnetic Resonance (NMR) and Mass Spectrometric (MS)

profiles.

Mass Spectrometry (MS) Analysis
Isotopic Signature & Ionization
The presence of two chlorine atoms introduces a distinct isotopic envelope that serves as the

primary confirmation of the halogenation pattern before analyzing fragmentation.

Molecular Formula:
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Monoisotopic Mass (

): 233.00 Da

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 1: Theoretical Isotopic Distribution (Cl2 Pattern)

Ion Species
Isotope
Composition

m/z (approx)
Relative Intensity
(Theoretical)

M 234.0 100%

M+2 236.0 ~64%

M+4 238.0 ~10%

Technical Insight: A deviation of >5% in the M+2/M ratio indicates potential contamination with

monochloro- (M+2 ~32%) or trichloro- derivatives.

Fragmentation Pathway (MS/MS)
In collision-induced dissociation (CID), the molecule follows a characteristic amino acid

fragmentation pathway, modified by the stability of the dichlorobenzyl moiety.

Loss of Formic Acid/Carboxyl Group: The initial loss of 46 Da (

or

) is common in protonated amino acids.

Immonium Ion Formation: Cleavage of the

bond yields the immonium ion (
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).

Dichlorotropylium Ion: Further fragmentation leads to the highly stable 2,6-dichlorotropylium

ion (

), a diagnostic peak at

.

Parent Ion [M+H]+
m/z 234

Immonium Ion
m/z ~188- COOH2 (46 Da)

Loss of NH3
(Minor Pathway)

- NH3 (17 Da)

2,6-Dichlorotropylium
m/z ~159

- CH2=NH (29 Da)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,6-dichlorophenylalanine.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is utilized primarily to verify functional group integrity (Zwitterionic state

vs. Salt form).

Table 2: Key IR Absorption Bands (KBr Pellet)
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Functional Group
Wavenumber (

)
Intensity Assignment / Notes

Amine (N-H) 3400 - 3200 Medium, Broad
Stretching vibration (

if zwitterionic).

Carboxyl (C=O) 1730 - 1700 Strong

Carbonyl stretch.

Shifts to ~1600 if

carboxylate (

).

Aromatic (C=C) 1580, 1470 Medium
Ring skeletal

vibrations.

C-Cl Stretch 780 - 700 Strong

Diagnostic Region.

Indicates aromatic

chlorination.

C-H (Aromatic) 3100 - 3000 Weak C-H stretching.

Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural confirmation. The 2,6-dichloro substitution creates a

plane of symmetry, rendering the H3 and H5 protons chemically equivalent, simplifying the

aromatic region compared to asymmetric substitutions.

Experimental Protocol: Sample Preparation
Proper solvent selection is critical due to the zwitterionic nature of the amino acid.
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Solid Sample
(2,6-diCl-Phe)

Solvent Choice

D2O + 1 drop DCl
(Preferred for Resolution)

Route A: Ionic Form

DMSO-d6
(Exchangeable Protons Visible)

Route B: Non-Ionic

Acquisition
(1H: 16 scans, 13C: 1024 scans)

Click to download full resolution via product page

Figure 2: NMR Sample Preparation Workflow ensuring solubility and protonation state control.

H-NMR Data (400 MHz, DMSO- )
In DMSO-

, exchangeable protons (

,

) are often visible.

13.8 ppm (br s, 1H): Carboxylic acid proton (

).

8.4 ppm (br s, 2H/3H): Ammonium protons (

), depending on salt form.

7.45 ppm (d,
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Hz, 2H): Aromatic H-3 and H-5. Equivalent due to symmetry.

7.28 ppm (t,

Hz, 1H): Aromatic H-4.

4.20 ppm (dd, 1H):

-CH proton. Coupled to

-protons.

3.45 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).

3.15 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).

Critical Interpretation: The aromatic region must show a clear Doublet-Triplet pattern (integrating

2:1). If a complex multiplet is seen, the 2,6-substitution pattern may be incorrect (e.g., 2,4-

dichloro would produce three distinct aromatic signals).

C-NMR Data (100 MHz, DMSO- )
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Carbonyl (C=O): ~170.5 ppm.

Aromatic C-Cl (C-2, C-6): ~135.0 ppm (Quaternary, weak intensity).

Aromatic C-ipso (C-1): ~133.5 ppm.

Aromatic C-H (C-3, C-5): ~129.0 ppm (High intensity due to 2x carbons).

Aromatic C-H (C-4): ~128.5 ppm.

-Carbon: ~52.5 ppm.

-Carbon: ~33.0 ppm (Shifted upfield relative to Phe due to steric crowding/ortho-effect).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://chemdata.nist.gov/
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorophenylalanine
https://www.benchchem.com/product/b009612#spectroscopic-data-nmr-ir-ms-of-2-amino-3-2-6-dichlorophenyl-propanoic-acid
https://www.benchchem.com/product/b009612#spectroscopic-data-nmr-ir-ms-of-2-amino-3-2-6-dichlorophenyl-propanoic-acid
https://www.benchchem.com/product/b009612#spectroscopic-data-nmr-ir-ms-of-2-amino-3-2-6-dichlorophenyl-propanoic-acid
https://www.benchchem.com/product/b009612#spectroscopic-data-nmr-ir-ms-of-2-amino-3-2-6-dichlorophenyl-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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